

MYF-03-176 not showing expected efficacy in cell lines.

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Technical Support Center: MYF-03-176

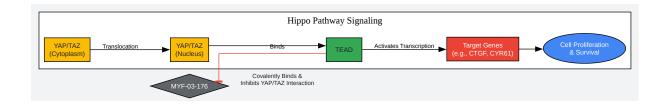
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using **MYF-03-176** who are observing lower than expected efficacy in cell lines.

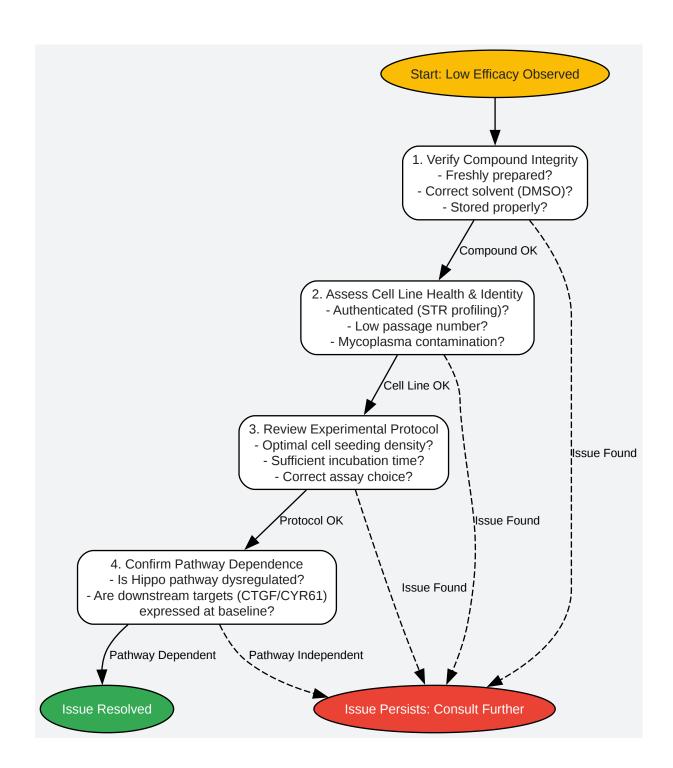
Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for MYF-03-176?

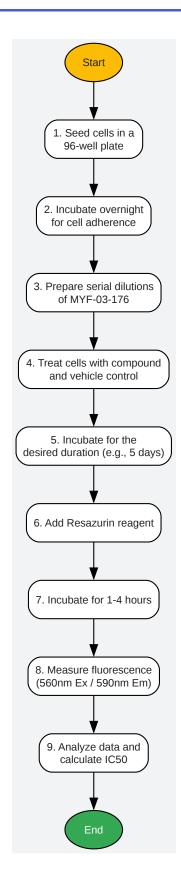
MYF-03-176 is an orally active, covalent inhibitor of the TEA Domain (TEAD) family of transcription factors.[1][2] It functions by irreversibly binding to a conserved cysteine residue within the palmitate-binding pocket of TEAD proteins.[2] This covalent modification disrupts the interaction between TEAD and its co-activators, YAP (Yes-associated protein) and TAZ, which are the downstream effectors of the Hippo signaling pathway.[2] The inhibition of the YAP/TAZ-TEAD interaction prevents the transcription of target genes involved in cell proliferation and survival, such as CTGF and CYR61.[1][2]











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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling PMC [pmc.ncbi.nlm.nih.gov]
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